molecular formula C21H26N4O B2560987 2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900285-05-4

2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2560987
CAS No.: 900285-05-4
M. Wt: 350.466
InChI Key: BPGVYTZNRCRJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical research compound based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a structure of high significance in modern medicinal chemistry and drug discovery . This scaffold is recognized for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Kinases are key regulators in cellular signaling, and their dysregulation is a hallmark of many cancers, making them important targets for small-molecule inhibitors . The PP core is a privileged structure found in several marketed drugs and investigational compounds, particularly for inhibiting tropomyosin receptor kinases (Trks), which are implicated in a wide spectrum of solid tumors . The specific substitution pattern on this compound—featuring a 2-methyl group, a 3-phenyl ring, a 5-propyl chain, and a 7-amine linked to a (oxolan-2-yl)methyl group—is designed to explore structure-activity relationships (SAR) and optimize interactions with biological targets. Research into analogous PP derivatives has shown that substitutions at the 3-, 5-, and 7- positions can profoundly influence binding affinity, selectivity, and overall pharmacological properties . This makes the compound a valuable tool for researchers investigating new kinase inhibitors, optimizing lead compounds, and studying cellular signaling pathways in conditions such as cancer, inflammation, and neurodegenerative diseases . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-3-8-17-13-19(22-14-18-11-7-12-26-18)25-21(23-17)20(15(2)24-25)16-9-5-4-6-10-16/h4-6,9-10,13,18,22H,3,7-8,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGVYTZNRCRJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines, which undergo cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and high-throughput screening to identify optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Antimycobacterial Activity

One of the prominent applications of this compound lies in its potential as an antimycobacterial agent . Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant inhibitory effects on Mycobacterium tuberculosis ATP synthase. This enzyme is crucial for the survival of the bacteria, making it an attractive target for drug development against tuberculosis (TB) .

In particular, studies have demonstrated that certain analogues of pyrazolo[1,5-a]pyrimidin-7-amines can inhibit M. tuberculosis growth effectively while maintaining low toxicity to human cells . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance biological activity.

Antimalarial Activity

Additionally, compounds similar to 2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine have been evaluated for their antimalarial properties . Research has shown that certain derivatives can inhibit the enzyme dihydroorotate dehydrogenase from Plasmodium falciparum, which is essential for pyrimidine biosynthesis in malaria parasites .

Other Therapeutic Applications

Beyond antimycobacterial and antimalarial activities, pyrazolo[1,5-a]pyrimidines have been explored for their potential as anticancer agents and cyclin-dependent kinase inhibitors . These compounds may induce apoptosis in cancer cells and have shown promise in preclinical models .

Case Study 1: Inhibition of Mycobacterial ATP Synthase

A study focused on the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives revealed that some compounds exhibited potent inhibition of M. tuberculosis growth in vitro. The most effective analogues contained specific substituents that enhanced their binding affinity to ATP synthase .

Case Study 2: Antimalarial Efficacy

Another investigation synthesized several pyrazolo[1,5-a]pyrimidine derivatives to assess their efficacy against Plasmodium falciparum. The results indicated that certain compounds had IC50_{50} values significantly lower than those of existing antimalarial drugs, showcasing their potential as novel therapeutic agents .

Mechanism of Action

The mechanism of action of 2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Analogues

The following table highlights structural differences and biological implications:

Compound Name 3-Substituent 5-Substituent N-Substituent Key Properties/Activity
Target Compound Phenyl Propyl (Oxolan-2-yl)methyl Hypothesized improved solubility and metabolic stability due to oxolane moiety .
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (32) 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl Anti-mycobacterial (MIC: 0.12 µM); moderate hERG liability .
N-(4-Chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (890626-52-5) Phenyl Propyl 4-Chlorophenyl Structural analog with halogenated aryl amine; activity data not reported.
3-(4-Fluorophenyl)-5-(4-isopropylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (35) 4-Fluorophenyl 4-Isopropylphenyl Pyridin-2-ylmethyl Improved microsomal stability (t₁/₂ > 60 min in human liver microsomes) .
(8R)-3-(4-Chlorophenyl)-5-methyl-N-{[(2R)-oxolan-2-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Methyl (Oxolan-2-yl)methyl Stereochemistry-dependent binding in autotaxin complexes; no activity data disclosed .

Biological Activity

The compound 2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Structure and Synthesis

The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its biological significance. The synthesis involves multi-step reactions that typically include cyclization and functional group modifications. Recent studies have demonstrated various synthetic pathways to produce pyrazolo[1,5-a]pyrimidine derivatives with enhanced biological properties .

Anticancer Activity

Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit potent anticancer activity. For instance, a study screening synthesized compounds against the MDA-MB-231 breast cancer cell line found that while some compounds showed promising results, others did not exhibit significant growth inhibition compared to controls . The anticancer potential is often attributed to the ability of these compounds to interfere with cellular signaling pathways and induce apoptosis.

Antitubercular Activity

The compound's structural analogs have been identified as potential leads in the fight against tuberculosis. High-throughput screening has shown that certain pyrazolo[1,5-a]pyrimidine derivatives possess significant activity against Mycobacterium tuberculosis (Mtb). For example, preliminary SAR studies revealed that modifications to the core structure could enhance antitubercular efficacy while maintaining low cytotoxicity in host cells .

Insecticidal and Fungicidal Properties

In addition to its potential as an anticancer and antitubercular agent, certain derivatives have demonstrated insecticidal and fungicidal activities. Compounds related to this scaffold have been tested against various pests and pathogens, showing effective inhibition rates at specified concentrations. For example, some derivatives exhibited high insecticidal activity against Mythimna separate and good fungicidal activity against Pyricularia oryae at concentrations around 500 mg/L .

The mechanisms by which these compounds exert their biological effects vary depending on their structural modifications:

  • Anticancer Mechanism : Compounds may inhibit cell proliferation by inducing cell cycle arrest or apoptosis through modulation of signaling pathways.
  • Antitubercular Mechanism : The action against Mtb does not involve traditional targets like cell wall biosynthesis but may involve interference with metabolic pathways critical for bacterial survival.
  • Insecticidal Mechanism : The insecticidal activity is likely due to disruption of specific physiological processes in target pests.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Key findings from various studies include:

  • Substituent Effects : Variations in substituents on the phenyl ring and modifications on the nitrogen atoms significantly influence biological activity.
  • Core Modifications : Alterations to the pyrazolo core can enhance potency while reducing toxicity. For instance, methylation at specific positions has been linked to improved antitubercular activity without increasing cytotoxic effects .

Case Studies

Several case studies illustrate the diverse applications and effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Screening : A library of synthesized compounds was evaluated for anticancer properties using MTT assays across multiple cancer cell lines. The results indicated varied efficacy based on structural differences.
  • Antitubercular Efficacy : A focused library was screened for antitubercular activity against Mtb strains, revealing several promising candidates with low MIC values.
  • Insecticidal Trials : Field trials assessed the effectiveness of specific derivatives against agricultural pests, demonstrating significant mortality rates at low concentrations.

Q & A

Q. What synthetic routes are commonly employed to synthesize 2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-diketones. A key step is the introduction of the oxolane (tetrahydrofuran) methylamine moiety through nucleophilic substitution or reductive amination. Optimization strategies include:

  • Catalyst selection : Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or DCM) for improved solubility of intermediates .
  • Temperature control : Reflux conditions (~80–120°C) to accelerate cyclization while minimizing side reactions .
    Yield improvements (>70%) are achieved via iterative purification (column chromatography, recrystallization) .

Q. How is structural characterization of this compound validated in academic research?

Answer: A multi-technique approach ensures accuracy:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methyl at C2, phenyl at C3) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 407.2) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the oxolane ring .
    Cross-referencing with computational simulations (e.g., DFT) further validates bond angles and electronic properties .

Advanced Research Questions

Q. What methodological approaches are used to investigate the compound’s enzyme inhibition mechanisms, particularly against kinases?

Answer: Kinase inhibition studies employ:

  • In vitro assays : Fluorescence-based ADP-Glo™ assays to measure IC50_{50} values against CDK9 or Aurora kinases .
  • Molecular docking : Simulations (AutoDock Vina) to map interactions between the oxolane methylamine group and kinase ATP-binding pockets .
  • Selectivity profiling : Kinome-wide screening (e.g., using KinomeScan) to identify off-target effects .
    Data interpretation requires normalization against control inhibitors (e.g., staurosporine) and statistical validation (p < 0.05 via ANOVA).

Q. How can contradictory data on the compound’s pharmacokinetic (PK) properties be resolved across studies?

Answer: Conflicting PK data (e.g., bioavailability variations) arise from:

  • Experimental variables : Differences in animal models (rodent vs. primate) or dosing regimens .
  • Analytical limitations : LC-MS/MS sensitivity thresholds for detecting metabolites .
    Resolution strategies:

Standardized protocols : Adopt OECD guidelines for in vivo PK studies.

Metabolite identification : Use HR-MS/MS to trace degradation pathways (e.g., oxidative cleavage of the propyl group) .

Cross-lab validation : Collaborative round-robin testing to harmonize results .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

Answer: Critical SAR findings include:

  • Oxolane ring : Replacing tetrahydrofuran with pyrrolidine increases blood-brain barrier penetration (logP shift from 2.1 to 2.8) .
  • Propyl chain : Branching (e.g., isopropyl) reduces metabolic clearance by cytochrome P450 enzymes .
  • Phenyl substitution : Electron-withdrawing groups (e.g., -CF3_3) at C3 improve kinase binding affinity (ΔG = -9.2 kcal/mol) .
    Tabulated SAR
Modification SiteFunctional Group ChangeEffect on IC50_{50} (CDK9)Reference
C2 (Methyl)-CH3_3 → -CF3_315 nM → 8 nM
C5 (Propyl)Linear → Cyclopropyl22 nM → 12 nM

Methodological Challenges and Solutions

Q. How are solubility issues addressed during in vitro bioactivity assays?

Answer: Low aqueous solubility (<10 µM) is mitigated by:

  • Co-solvent systems : DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity) .
  • Nanoparticle formulation : Encapsulation in PLGA nanoparticles (size ~150 nm) to enhance dissolution .
  • Prodrug design : Phosphorylation of the amine group for improved solubility (logS increases from -3.5 to -1.2) .

Q. What computational tools are recommended for predicting metabolite formation?

Answer:

  • Software : Schrödinger’s Metabolite Predictor or GLORYx for phase I/II metabolism .
  • Databases : DrugBank or PubChem for cross-referencing known metabolites .
  • Validation : Compare predictions with experimental HR-MS/MS fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.